L-Propicillin; Levopropicillin
CAS No.: 10328-25-3
Cat. No.: VC18584039
Molecular Formula: C18H22N2O5S
Molecular Weight: 378.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10328-25-3 |
|---|---|
| Molecular Formula | C18H22N2O5S |
| Molecular Weight | 378.4 g/mol |
| IUPAC Name | 3,3-dimethyl-7-oxo-6-(2-phenoxybutanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
| Standard InChI | InChI=1S/C18H22N2O5S/c1-4-11(25-10-8-6-5-7-9-10)14(21)19-12-15(22)20-13(17(23)24)18(2,3)26-16(12)20/h5-9,11-13,16H,4H2,1-3H3,(H,19,21)(H,23,24) |
| Standard InChI Key | HOCWPKXKMNXINF-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)OC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
Levopropicillin (IUPAC name: (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2S)-2-phenoxybutanoyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid) belongs to the penicillin class of beta-lactam antibiotics . Its molecular formula is C₁₈H₂₂N₂O₅S, with a molecular weight of 378.4 g/mol . The compound features a bicyclic beta-lactam-thiazolidine core characteristic of penicillins, augmented by a 2-phenoxybutanoyl side chain that influences its antibacterial spectrum and stability .
Key Structural Attributes:
-
Beta-lactam ring: Essential for binding penicillin-binding proteins (PBPs) and inhibiting bacterial cell wall synthesis.
-
Phenoxybutanoyl side chain: Enhances lipophilicity and may contribute to Gram-positive targeting .
-
Chiral centers: The (2S,5R,6R) configuration ensures stereospecific activity .
Spectroscopic and Physicochemical Data
-
SMILES Notation:
CCC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)OC3=CC=CC=C3. -
Hydrogen Bond Donors/Acceptors: 2/6, influencing solubility and membrane permeability .
Pharmacological Profile
Antimicrobial Spectrum
Levopropicillin demonstrates narrow-spectrum activity, primarily targeting:
-
Gram-positive bacteria: Streptococcus pneumoniae, penicillin-susceptible Staphylococcus aureus (MSSA) .
-
Limited Gram-negative activity: Lacks efficacy against Pseudomonas aeruginosa or Enterobacteriaceae due to poor penetration and beta-lactamase vulnerability .
Comparative Susceptibility Data:
| Organism | MIC₉₀ (μg/mL) | Notes |
|---|---|---|
| S. pneumoniae | 0.5–1 | Penicillin-susceptible strains |
| MSSA | 2–4 | Beta-lactamase-negative isolates |
| Escherichia coli | >64 | Resistance due to beta-lactamase |
Clinical Applications and Historical Use
Therapeutic Indications
Levopropicillin was historically employed for:
-
Skin/soft tissue infections: Cellulitis, impetigo caused by MSSA .
-
Respiratory tract infections: Community-acquired pneumonia (CAP) in penicillin-susceptible settings .
Pharmacokinetics (Limited Data)
Resistance and Limitations
Beta-Lactamase Susceptibility
Levopropicillin is hydrolyzed by both plasmid-mediated (TEM-1) and chromosomal beta-lactamases, rendering it ineffective against:
-
Methicillin-resistant S. aureus (MRSA).
-
Extended-spectrum beta-lactamase (ESBL)-producing Enterobacteriaceae .
Modern Therapeutic Challenges
The rise of beta-lactamase-producing pathogens and the development of penicillinase-stable agents (e.g., oxacillin, piperacillin-tazobactam) have relegated Levopropicillin to a historical niche .
Comparative Analysis with Contemporary Beta-Lactams
| Parameter | Levopropicillin | Piperacillin-Tazobactam | Levofloxacin |
|---|---|---|---|
| Spectrum | Narrow (Gram+) | Broad (Gram-, Pseudomonas) | Broad (Gram±, atypical) |
| Beta-Lactamase Stability | No | Yes (with tazobactam) | N/A (fluoroquinolone) |
| Clinical Use | Historical | Hospital-acquired infections | CAP, UTIs |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume